Biotin-PEG(4)-SS-Azide

Bioconjugation Protein Labeling ADC Linker

Researchers often face low recovery or sample damage during streptavidin-based enrichment due to harsh elution conditions. Biotin-PEG(4)-SS-Azide resolves this with a bioreducible disulfide bridge that enables traceless, non-denaturing release under mild 10-50 mM DTT. This preserves protein integrity for downstream LC-MS/MS and enzymatic assays. Key differentiation: • Cleavable linker releases intact targets - avoids acid-labile probe limitations (e.g., DADPS requiring 95% TFA). • PEG4 spacer enhances aqueous solubility and reduces steric hindrance vs. Biotin-SS-azide. • Dual CuAAC/SPAAC reactivity on the terminal azide supports live-cell and fixed-sample workflows. Supplied as a solid, ≥98% pure (HPLC), with room-temperature shipping stability. Ideal for ADC payload conjugation, protein labeling, and reversible SPR biosensor immobilization.

Molecular Formula C26H47N7O7S3
Molecular Weight 665.9 g/mol
Cat. No. B6288441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG(4)-SS-Azide
Molecular FormulaC26H47N7O7S3
Molecular Weight665.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1
InChIKeyDCOXNPZRTQAPGU-HWBMXIPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG(4)-SS-Azide Cleavable ADC Linker for Click Chemistry Bioconjugation


Biotin-PEG(4)-SS-Azide (CAS 1260247-52-6) is a heterobifunctional, cleavable biotinylation reagent integrating a biotin affinity tag, a tetraethylene glycol (PEG4) spacer, a reducible disulfide (SS) bridge, and a terminal azide moiety for bioorthogonal conjugation [1]. With a molecular weight of 736.97 g/mol (C29H52N8O8S3), this compound serves as a versatile linker for antibody-drug conjugate (ADC) synthesis, targeted protein labeling, and affinity purification workflows . Its multifunctional architecture uniquely enables copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, while the disulfide bond permits traceless release of captured biomolecules under mild reducing conditions .

Why Biotin-PEG(4)-SS-Azide Cannot Be Substituted by Generic Biotinylation Reagents


Generic biotinylation reagents often lack one or more critical design features required for advanced proteomic or targeted delivery applications. Non-cleavable linkers (e.g., Biotin-PEG4-NHS) preclude the gentle, traceless elution of biotinylated targets from streptavidin resins, a critical requirement for mass spectrometry-compatible workflows [1]. Reagents lacking a PEG spacer (e.g., Biotin-SS-azide) exhibit reduced aqueous solubility and increased steric hindrance, impairing both conjugation efficiency and avidin/streptavidin binding . Conversely, alternative cleavable probes such as those based on dialkoxydiphenylsilane (DADPS) or azobenzene linkers require harsh cleavage conditions (e.g., 10% formic acid or 95% TFA) that can denature sensitive protein complexes, whereas the disulfide bridge in Biotin-PEG(4)-SS-Azide is efficiently reduced by physiological concentrations of glutathione (GSH) or mild reducing agents like DTT [2]. Substitution with a non-optimal analog therefore risks compromised yield, sample integrity, or experimental reproducibility. The following quantitative evidence substantiates these specific differentiation claims.

Biotin-PEG(4)-SS-Azide Quantitative Differentiation Evidence


PEG4 Spacer Enhances Solubility and Minimizes Steric Hindrance Versus Non-PEGylated Biotin Linkers

Biotin-PEG(4)-SS-Azide incorporates a tetraethylene glycol (PEG4) spacer arm that extends the biotin moiety 29 Å from the conjugated molecule, a length empirically demonstrated to significantly reduce steric hindrance during avidin/streptavidin binding . In contrast, non-PEGylated biotin linkers (e.g., Biotin-SS-azide) or shorter PEG2 linkers provide insufficient separation, leading to suboptimal capture efficiency. Additionally, the PEG4 spacer imparts enhanced water solubility to the conjugate, preventing aggregation of biotinylated proteins in solution .

Bioconjugation Protein Labeling ADC Linker

Disulfide Bridge Enables Traceless Release Under Mild Reducing Conditions Versus Harsh Cleavage of DADPS/Azobenzene Probes

The disulfide bond in Biotin-PEG(4)-SS-Azide is rapidly cleaved by 50 mM sodium dithionite (Na2S2O4) or physiological concentrations of glutathione (GSH) to release intact, unmodified biomolecules [1]. In head-to-head comparisons within the Szychowski et al. (2010) study, alternative cleavable probes required harsher conditions: the DADPS-based probe necessitated 10% formic acid for 0.5 h, and an azobenzene probe required 95% TFA [1]. These acidic conditions can irreversibly denature protein targets or alter post-translational modifications, whereas disulfide reduction maintains native structure and is compatible with downstream LC-MS/MS analysis [2].

Proteomics Affinity Purification Mass Spectrometry

Rapid and Quantitative Disulfide Reduction Kinetics Enable Efficient Workflows Versus Slow-Cleaving Linkers

The disulfide bond in Biotin-PEG(4)-SS-Azide undergoes rapid reductive cleavage under intracellular-mimicking conditions. In a relevant cross-study comparison of disulfide-linked PEG conjugates, approximately 80% of the conjugate was degraded within 20 minutes in the presence of dithiothreitol (DTT), whereas less than 10% degradation occurred over 24 hours in the absence of reducing agent [1]. This rapid, stimulus-responsive cleavage profile is essential for applications requiring timely intracellular payload release, such as ADC linkers or targeted drug delivery systems [2]. In contrast, non-cleavable linkers or slowly cleaving thioether linkers fail to provide this controlled release capability.

Drug Delivery ADC Development Controlled Release

Dual Click Chemistry Compatibility (CuAAC and SPAAC) Provides Versatility Lacking in Single-Mechanism Probes

Biotin-PEG(4)-SS-Azide's terminal azide group is reactive in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This dual compatibility allows researchers to choose the optimal conjugation strategy: CuAAC for rapid, high-yield in vitro bioconjugation or SPAAC for copper-free, cell-compatible labeling of live cells or organisms [1]. In contrast, biotin-alkyne probes (e.g., Biotin-PEG4-alkyne) are restricted to SPAAC with strained alkynes (e.g., DBCO, BCN), limiting their utility in CuAAC workflows [2].

Click Chemistry Bioorthogonal Labeling ADC Synthesis

Validated Performance in Affinity Purification and Proteomics Workflows Versus Non-Cleavable Biotin Reagents

Biotin-PEG(4)-SS-Azide has been validated in multiple proteomic studies for the selective enrichment and identification of biotinylated proteins [1]. Following conjugation, labeled proteins are captured using streptavidin-coated beads and subsequently released via mild reduction of the disulfide bond, enabling intact protein recovery for downstream analysis [2]. In contrast, non-cleavable biotin reagents (e.g., Biotin-PEG4-azide without SS bridge) require harsh elution conditions (e.g., boiling in SDS buffer) that denature proteins and are incompatible with native mass spectrometry or functional assays . This cleavable design is particularly advantageous in pull-down assays and protein-protein interaction studies where preserving the native state of the bait-prey complex is essential.

Proteomics Affinity Purification Mass Spectrometry

Optimal Application Scenarios for Biotin-PEG(4)-SS-Azide in Research and Industry


Quantitative Proteomics and Affinity Purification with Native Protein Recovery

Biotin-PEG(4)-SS-Azide is the reagent of choice for proteomic workflows requiring gentle, non-denaturing elution of biotinylated proteins. The disulfide bridge is quantitatively cleaved by 50 mM sodium dithionite or 10-50 mM DTT, releasing intact proteins suitable for LC-MS/MS, enzymatic assays, or structural biology [1]. This capability is uniquely validated in the Szychowski et al. (2010) study, which demonstrated superior preservation of protein integrity compared to acid-labile DADPS or azobenzene probes [1].

Antibody-Drug Conjugate (ADC) Linker Development and Targeted Drug Delivery

The compound's trifunctional design (biotin for targeting/validation, PEG4 for solubility, SS for intracellular release, and azide for payload attachment) makes it an ideal linker for ADC development and targeted drug delivery research . Rapid disulfide reduction (~80% cleavage within 20 min under reducing conditions) ensures efficient payload release within the reductive intracellular environment (1-10 mM GSH), a critical performance parameter for ADC efficacy [2].

Bioorthogonal Labeling of Cell Surface Proteins and Live-Cell Imaging

The azide group's compatibility with both CuAAC and SPAAC chemistries enables flexible labeling strategies. For live-cell applications, SPAAC with DBCO/BCN-modified probes avoids copper toxicity, while CuAAC provides rapid, high-yield conjugation for fixed samples . This dual reactivity, combined with the PEG4 spacer's ability to minimize steric hindrance at the cell surface, ensures efficient labeling of membrane proteins and glycans .

Reversible Biotinylation and Controlled Release in Biosensor Development

The cleavable disulfide bond allows for reversible immobilization of biotinylated molecules on streptavidin-coated surfaces. This feature is exploited in biosensor development and surface plasmon resonance (SPR) assays, where controlled release of the analyte enables sensor regeneration and repeated measurements . The PEG4 spacer further enhances assay performance by reducing non-specific binding and improving the accessibility of the biotin tag .

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